molecular formula C18H20N4O2 B15133054 N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide

N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide

Cat. No.: B15133054
M. Wt: 324.4 g/mol
InChI Key: CYKHEXOESCIPTB-XDHOZWIPSA-N
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Description

N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolidine ring, a phenyl group, and a methoxyphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide typically involves the condensation of 2-methoxybenzaldehyde with 5-phenylpyrazolidine-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrazolidine ring and methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-24-17-10-6-5-9-14(17)12-19-22-18(23)16-11-15(20-21-16)13-7-3-2-4-8-13/h2-10,12,15-16,20-21H,11H2,1H3,(H,22,23)/b19-12+

InChI Key

CYKHEXOESCIPTB-XDHOZWIPSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2CC(NN2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2CC(NN2)C3=CC=CC=C3

Origin of Product

United States

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